molecular formula C13H9ClN4OS3 B2780082 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 864919-55-1

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2780082
CAS No.: 864919-55-1
M. Wt: 368.87
InChI Key: WHXUHNMFTSWNDO-UHFFFAOYSA-N
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Description

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a thiadiazole ring, a thiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate chlorophenyl derivative under acidic conditions.

    Thioether Formation: The thiadiazole derivative is then reacted with a thiazole derivative in the presence of a base to form the thioether linkage.

    Acetamide Formation: Finally, the thioether compound is reacted with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole and thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It has potential as a pharmacophore for the development of new drugs, particularly those targeting bacterial or fungal infections.

    Agriculture: It can be used as a pesticide or herbicide due to its ability to disrupt biological pathways in pests.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile
  • 2-(4-(3-chlorophenyl)-1,3-thiazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile
  • 2-(4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl)-3-(2-furyl)acrylonitrile

Uniqueness

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is unique due to its specific combination of a thiadiazole ring, a thiazole ring, and a chlorophenyl group. This combination imparts distinct chemical and biological properties that can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4OS3/c14-9-4-2-1-3-8(9)11-17-13(22-18-11)21-7-10(19)16-12-15-5-6-20-12/h1-6H,7H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXUHNMFTSWNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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